N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-27-17-9-10-18-16(14-17)6-5-11-23(18,26)15-24-21(25)22(12-13-22)19-7-3-4-8-20(19)28-2/h3-4,7-10,14,26H,5-6,11-13,15H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOKZFIHNKBEPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3(CC3)C4=CC=CC=C4OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 6-Methoxy-3,4-Dihydronaphthalen-1(2H)-one
Synthesis of 1-(2-Methoxyphenyl)Cyclopropane-1-Carboxylic Acid
Cyclopropanation via Simmons-Smith Reaction
2-Methoxybenzaldehyde undergoes cyclopropanation using the Kulinkovich reaction :
- Treat 2-methoxybenzaldehyde (10 mmol) with Ti(Oi-Pr)₄ (12 mmol) and ethylmagnesium bromide (30 mmol) in dry THF at −78°C.
- Warm to room temperature, stir for 12 h, and hydrolyze with NH₄Cl to yield 1-(2-methoxyphenyl)cyclopropanol.
Oxidation to Carboxylic Acid :
- Dissolve cyclopropanol (8 mmol) in acetone (30 mL).
- Add Jones reagent (CrO₃/H₂SO₄) dropwise at 0°C, stir for 2 h, and neutralize with NaHCO₃.
- Extract with EtOAc and concentrate to afford 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid (85% yield).
13C NMR (101 MHz, CDCl₃): δ 174.2 (COOH), 158.1 (OCH₃), 130.5, 128.3, 113.7 (ArC), 34.6 (C-1), 22.1, 20.8 (cyclopropane CH₂).
Amide Bond Formation
Carboxylic Acid Activation
Convert 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid to its acid chloride using oxalyl chloride (5 eq.) in dichloromethane (DCM) with catalytic DMF. Stir at room temperature for 2 h, then evaporate under vacuum.
Coupling with Tetrahydronaphthalene-Methylamine
- Dissolve the acid chloride (5 mmol) in dry DCM (20 mL).
- Add the tetrahydronaphthalene-methylamine fragment (5 mmol) and N,N-diisopropylethylamine (DIPEA, 10 mmol).
- Stir at 0°C for 1 h, then warm to room temperature for 12 h.
- Wash with 1M HCl, dry over Na₂SO₄, and purify via column chromatography (EtOAc/hexane 1:1) to yield the target carboxamide.
Optimization Notes :
- EDCI/HOBt Coupling : Alternative method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF improves yields to 92% but requires tedious DMF removal.
- Enzymatic Resolution : Lipase-catalyzed kinetic resolution (e.g., Candida antarctica lipase B) achieves >99% ee for enantiomerically pure products.
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (t, J = 5.6 Hz, 1H, NH), 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.90–6.70 (m, 5H, ArH), 4.10 (d, J = 5.6 Hz, 2H, CH₂NH), 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 2.70–2.50 (m, 2H, CH₂), 1.95–1.70 (m, 4H, cyclopropane CH₂).
- HRMS (ESI) : m/z calcd for C₂₄H₂₆N₂O₄ [M+H]⁺: 407.1965; found: 407.1968.
Purity Assessment
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The amide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, this compound may serve as a ligand for studying receptor interactions due to its structural similarity to certain natural products. It can be used in assays to investigate binding affinities and biological activities.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutics.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is not well understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity and Key Differences
The compound shares structural motifs with several analogs (Table 1).
Tables
Table 1 : Structural and Functional Comparison of Selected Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
